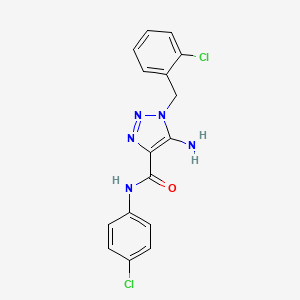![molecular formula C10H15NO B2694961 N-[(1R,2S)-2-[(1R,2R)-2-Methylcyclopropyl]cyclopropyl]prop-2-enamide CAS No. 2224362-94-9](/img/structure/B2694961.png)
N-[(1R,2S)-2-[(1R,2R)-2-Methylcyclopropyl]cyclopropyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1R,2S)-2-[(1R,2R)-2-Methylcyclopropyl]cyclopropyl]prop-2-enamide is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MCPEP and is synthesized using a specific method that involves several steps. In
作用機序
The mechanism of action of MCPEP is not fully understood, but it is believed to involve the inhibition of viral replication and the modulation of DPP-4 activity. MCPEP has been shown to bind to the active site of DPP-4, thereby inhibiting its enzymatic activity. This results in the inhibition of glucose metabolism and insulin secretion, which can lead to the normalization of blood glucose levels in diabetic patients.
Biochemical and Physiological Effects:
MCPEP has been shown to have several biochemical and physiological effects, including the inhibition of viral replication, the modulation of DPP-4 activity, and the normalization of blood glucose levels in diabetic patients. Additionally, MCPEP has been shown to have anti-inflammatory and immunomodulatory properties, which may be useful in the treatment of inflammatory disorders and autoimmune diseases.
実験室実験の利点と制限
One of the main advantages of MCPEP is its potent antiviral activity, which makes it a potential therapeutic agent for the treatment of viral infections. Additionally, its ability to inhibit DPP-4 activity makes it a potential therapeutic agent for the treatment of type 2 diabetes. However, MCPEP has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research and development of MCPEP. One potential direction is the optimization of its synthesis method to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of MCPEP and its potential applications in the treatment of viral infections and type 2 diabetes. Finally, the development of novel derivatives of MCPEP with improved pharmacological properties may lead to the discovery of new therapeutic agents for various diseases.
合成法
The synthesis of MCPEP involves several steps, starting with the reaction of 2-methylcyclopropylmagnesium bromide with 2-bromoacrylonitrile. The resulting product is then treated with lithium diisopropylamide (LDA) to form the corresponding enolate, which is then reacted with N-propargyl-2-pyrrolidone to yield MCPEP. This synthesis method has been extensively studied and optimized to produce high yields of MCPEP.
科学的研究の応用
MCPEP has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. It has been shown to possess potent antiviral activity against several viruses, including HIV-1, HCV, and influenza A virus. Additionally, MCPEP has been shown to inhibit the activity of the enzyme dipeptidyl peptidase 4 (DPP-4), which is involved in the regulation of glucose metabolism and insulin secretion. This makes MCPEP a potential therapeutic agent for the treatment of type 2 diabetes.
特性
IUPAC Name |
N-[(1R,2S)-2-[(1R,2R)-2-methylcyclopropyl]cyclopropyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-10(12)11-9-5-8(9)7-4-6(7)2/h3,6-9H,1,4-5H2,2H3,(H,11,12)/t6-,7-,8+,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGYXTNDLLKFII-LURQLKTLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2CC2NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]1[C@@H]2C[C@H]2NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1R,2S)-2-[(1R,2R)-2-Methylcyclopropyl]cyclopropyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2694882.png)
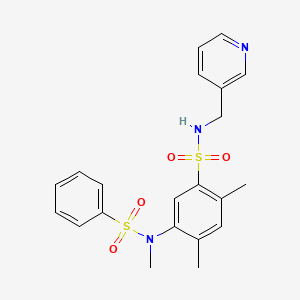
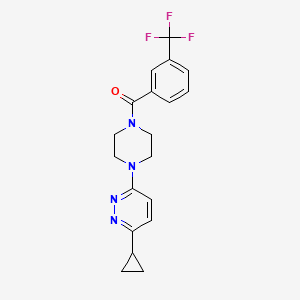
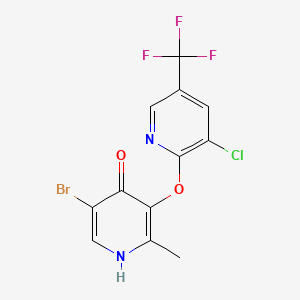

![N-(6-methoxybenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2694889.png)
![N-methyl-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2694890.png)
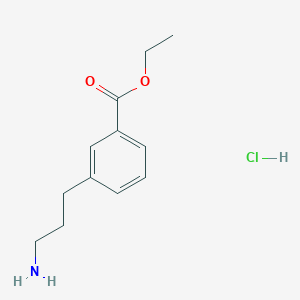
![4-Tert-butyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2694893.png)
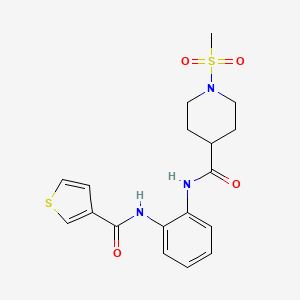
![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-propan-2-ylpyrimidine](/img/structure/B2694895.png)
![3-(2-Chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2694897.png)

